In Silico Studies: Computational studies suggest this compound, particularly the derivative G1-PABA ((3aS,4R,9bR)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid), exhibits a favorable binding affinity for GPER1 []. This interaction makes it a candidate for further investigation as a potential therapeutic agent targeting GPER1 in breast cancer.
In Vitro Studies: In laboratory settings, G1-PABA demonstrated an ability to inhibit the proliferation of breast cancer cell lines, MCF-7 and MDA-MB-231, in a concentration-dependent manner []. This finding suggests a potential anti-proliferative effect of this compound on breast cancer cells, warranting further investigation into its mechanism of action and therapeutic potential.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4